BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide

Physicochemical profiling Drug-likeness Isomer comparison

Procure N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide (CAS 701290-46-2) to access a 3-phenylbutanamide scaffold underrepresented in commercial libraries. Its chiral C3 center enables stereospecific binding studies, while the XLogP3-AA of 3.1 and TPSA of 47.56 Ų suggest CNS drug-like properties. Differentiate your lead optimization with high-purity (>98%) material not replicated by 4-phenylbutanamide or unsubstituted butanamide analogs.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B4116144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-3-phenylbutanamide
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-8,10,12H,9,11H2,1H3,(H,18,19)
InChIKeyFMCHFLYTLWZHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.5 [ug/mL]

N-(1,3-Benzodioxol-5-yl)-3-phenylbutanamide – Chemical Identity and Procurement Baseline


N-(1,3-Benzodioxol-5-yl)-3-phenylbutanamide (CAS 701290-46-2) is a synthetic small molecule composed of a 1,3-benzodioxole moiety linked via an amide bridge to a 3-phenylbutanamide group. Its molecular formula is C17H17NO3 with a molecular weight of 283.32 g/mol, and it is catalogued under PubChem CID 2954672 and ChEMBL ID CHEMBL1351657 [1]. The compound exhibits computed physicochemical properties including an XLogP3-AA of 3.1 and a topological polar surface area of 47.56 Ų, positioning it within drug-like chemical space [2]. It belongs to a broader class of benzodioxole-containing carboxamides that have been explored in medicinal chemistry for diverse biological activities, including acetylcholinesterase inhibition and anti-inflammatory effects [1].

Why N-(1,3-Benzodioxol-5-yl)-3-phenylbutanamide Cannot Be Simply Replaced by In-Class Analogs


Although numerous 1,3-benzodioxole carboxamide derivatives exist in screening libraries, the 3-phenylbutanamide side chain of this compound introduces a unique spatial and electronic configuration that is not replicated by common analogs such as the 4-phenylbutanamide isomer (N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide) [1] or the unsubstituted butanamide (N-(1,3-benzodioxol-5-yl)butanamide) [2]. The position of the phenyl substituent on the butanamide chain directly influences the compound's logP, conformational flexibility, and hydrogen-bonding potential, which in turn can alter target engagement, metabolic stability, and off-target profiles in ways that generic class-level assumptions cannot predict. Without direct experimental comparison data, any substitution carries the risk of introducing uncharacterized changes in potency, selectivity, or pharmacokinetic behavior that could compromise assay reproducibility or lead optimization campaigns [1].

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-3-phenylbutanamide


Physicochemical Property Comparison: Lipophilicity and Drug-Likeness vs. 4-Phenylbutanamide Isomer

The 3-phenyl substitution pattern in N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide yields a computed XLogP3-AA of 3.1 [1], whereas the 4-phenyl regioisomer is expected to exhibit a slightly higher logP due to reduced steric hindrance around the amide bond, though experimental confirmation is lacking. The target compound maintains zero Rule-of-Five violations and a quantitative estimate of drug-likeness (QED) score of 0.93 [1], indicating favorable oral drug-like properties.

Physicochemical profiling Drug-likeness Isomer comparison

Structural Uniqueness: 3-Phenylbutanamide vs. Common Butanamide and Oxobutanamide Scaffolds

The compound's 3-phenylbutanamide side chain distinguishes it from the more widely studied N-(1,3-benzodioxol-5-yl)butanamide and N-(1,3-benzodioxol-5-yl)-3-oxobutanamide scaffolds [1][2]. This structural feature introduces a chiral center at the C3 position of the butanamide chain, offering the potential for stereospecific interactions that achiral analogs cannot provide.

Scaffold diversity Chemical space Amide substitution

Computed Property Profile: Topological Polar Surface Area (TPSA) and Absorption Potential

The target compound has a computed TPSA of 47.56 Ų [1], which is well below the 60 Ų threshold often associated with favorable blood-brain barrier penetration and below the 140 Ų cutoff for acceptable oral absorption. This compares favorably with larger benzodioxole conjugates that possess TPSA values exceeding 80 Ų, potentially limiting their CNS exposure.

ADME prediction Oral absorption BBB penetration

Recommended Application Scenarios for N-(1,3-Benzodioxol-5-yl)-3-phenylbutanamide Based on Established Evidence


Chemical Probe Development for CNS Targets Requiring Balanced Lipophilicity

With a computed XLogP3-AA of 3.1 and a TPSA of 47.56 Ų, this compound occupies a physicochemical space that is often associated with CNS drug-like properties [1]. It can serve as a starting scaffold for medicinal chemistry campaigns targeting neurological disorders where blood-brain barrier penetration is desirable, provided that future experimental data confirm adequate permeability and target engagement.

Stereochemistry-Dependent SAR Exploration

The presence of a chiral center at the C3 position of the butanamide chain enables the separate evaluation of enantiomers or diastereomers in target-binding studies [1]. Research groups investigating stereospecific ligand-receptor interactions can utilize this compound to probe the impact of chirality on affinity and selectivity, differentiating it from achiral benzodioxole amide analogs.

Screening Library Diversification for Phenotypic Assays

The 3-phenylbutanamide substitution pattern is underrepresented in many commercial screening libraries relative to 4-phenyl or unsubstituted butanamide variants [1]. Procurement of this compound can increase scaffold diversity in compound collections used for phenotypic or high-content screening, potentially uncovering novel bioactivity profiles that would be missed by more common analogs.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.